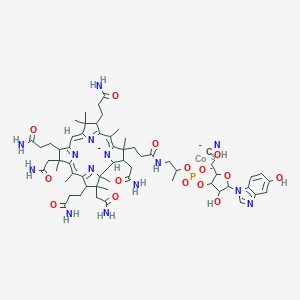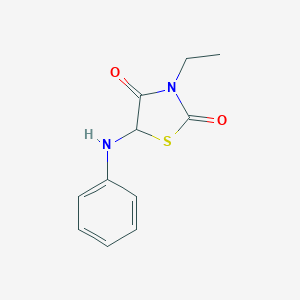
5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione, also known as AETD, is a synthetic compound that belongs to the class of thiazolidinedione derivatives. Thiazolidinediones have been widely used in the pharmaceutical industry due to their ability to act as insulin sensitizers and their potential therapeutic effects in treating diabetes, cancer, and other diseases. AETD has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用機序
The mechanism of action of 5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been proposed that 5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione may act as an agonist for peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. Activation of PPARγ has been shown to improve insulin sensitivity and reduce inflammation.
Biochemical and Physiological Effects:
5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione has been shown to have several biochemical and physiological effects. In animal models, 5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione has been shown to reduce blood glucose levels, improve insulin sensitivity, and reduce inflammation. In addition, 5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
実験室実験の利点と制限
5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione has several advantages and limitations for lab experiments. One advantage is that it has been shown to have potential therapeutic effects in treating cancer and diabetes. However, 5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione has limitations such as its complex synthesis process and the fact that its mechanism of action is not fully understood. In addition, more research is needed to determine the optimal dosage and administration of 5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione in animal models and humans.
将来の方向性
There are several future directions for research on 5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione. One direction is to further investigate its mechanism of action and potential therapeutic effects in treating cancer and diabetes. In addition, more research is needed to determine the optimal dosage and administration of 5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione in animal models and humans. Furthermore, the potential side effects of 5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione need to be investigated to determine its safety for human use. Overall, 5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione has potential as a therapeutic agent, but more research is needed to fully understand its effects and limitations.
合成法
5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione can be synthesized through a multistep process involving the reaction of aniline with ethyl acetoacetate, followed by cyclization and oxidation. The final product is obtained through recrystallization and purification. The synthesis of 5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione is a complex process that requires specific conditions and expertise.
科学的研究の応用
5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione has been studied for its potential applications in scientific research, particularly in the fields of cancer and diabetes. 5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, 5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.
特性
製品名 |
5-Anilino-3-ethyl-1,3-thiazolidine-2,4-dione |
|---|---|
分子式 |
C11H12N2O2S |
分子量 |
236.29 g/mol |
IUPAC名 |
5-anilino-3-ethyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O2S/c1-2-13-10(14)9(16-11(13)15)12-8-6-4-3-5-7-8/h3-7,9,12H,2H2,1H3 |
InChIキー |
VYZOGGLDVOBBOR-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C(SC1=O)NC2=CC=CC=C2 |
正規SMILES |
CCN1C(=O)C(SC1=O)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



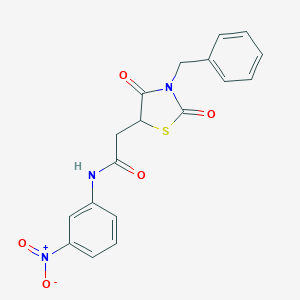


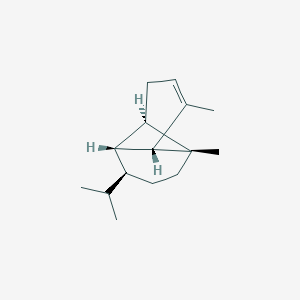
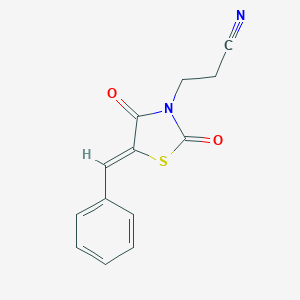
![3-[2-(4-Aminophenyl)-2-oxoethyl]-5-(4-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B227478.png)
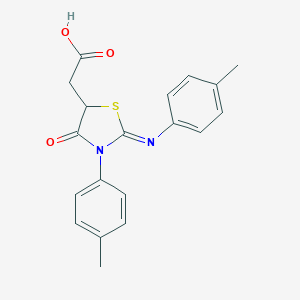

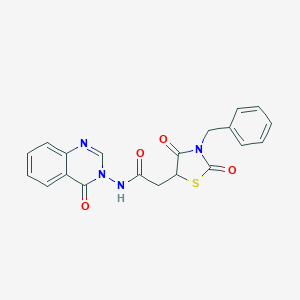
![2-{2-[2,4-dioxo-5-(3-toluidino)-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B227489.png)
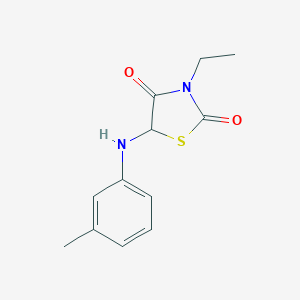
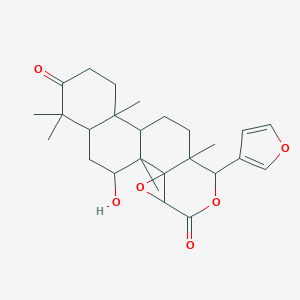
![4-({3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B227560.png)
